molecular formula C11H13N5O2 B12921562 ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol

((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol

Cat. No.: B12921562
M. Wt: 247.25 g/mol
InChI Key: ZVSSZQHCKRNDOZ-BQBZGAKWSA-N
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Description

The compound ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol is a complex organic molecule that features a purine base attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the dihydrofuran ring through a series of chemical transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the purine base or dihydrofuran ring.

Scientific Research Applications

((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the substituents attached to the ring.

    Ribavirin: An antiviral compound with a similar structure but different functional groups.

Uniqueness

((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: is unique due to its specific stereochemistry and the presence of the dihydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

[(2R,3S)-5-(6-aminopurin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C11H13N5O2/c1-6-2-8(18-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H2,12,13,14)/t6-,7-/m0/s1

InChI Key

ZVSSZQHCKRNDOZ-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C=C(O[C@H]1CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

CC1C=C(OC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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